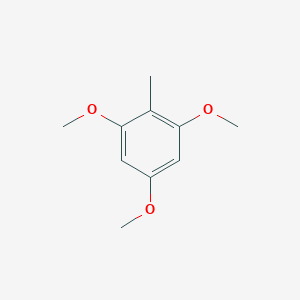

2,4,6-Trimethoxytoluene

Beschreibung

2,4,6-Trimethoxytoluene is an organic compound with the molecular formula C10H14O3. It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its colorless to pale yellow oily appearance and is used in various chemical research and industrial applications .

Eigenschaften

IUPAC Name |

1,3,5-trimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKFPYZCMHDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065706 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14107-97-2 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination-Methoxylation Sequential Reactions

A common approach to synthesizing methoxy-substituted aromatic compounds involves bromination followed by methoxylation. For example, in the preparation of 3,4,5-trimethoxytoluene, p-cresol undergoes bromination to yield 2,6-dibromo-p-cresol, which is subsequently treated with sodium methoxide and dimethyl sulfate to introduce methoxy groups. Adapting this method for this compound would require selecting an appropriate cresol isomer (e.g., o-cresol) and optimizing bromination positions.

Key Reaction Conditions:

-

Bromination :

-

Methoxylation :

Challenges:

-

Regioselectivity : Ensuring bromination occurs at the desired positions requires careful control of reaction conditions.

-

Purification : Intermediate brominated compounds (e.g., dibromo-cresols) are often corrosive and difficult to isolate.

Detailed Preparation Method from Patent Literature

Although no patents directly describe this compound synthesis, the process for 3,4,5-trimethoxytoluene offers transferable insights:

Step 1: Bromination of Cresol

Reaction :

Conditions :

Step 2: Methoxylation with Sodium Methoxide

Reaction :

Conditions :

Step 3: Methylation with Dimethyl Sulfate

Reaction :

Conditions :

-

Dimethyl sulfate (3–3.5 mol/mol substrate).

-

Toluene extraction and solvent evaporation yield the final product.

Adaptation for this compound Synthesis

To synthesize this compound, the following modifications to the patented method are proposed:

Substrate Selection

-

Starting Material : o-Cresol (2-methylphenol) instead of p-cresol.

-

Bromination : Target positions 4 and 6 for bromine substitution, yielding 4,6-dibromo-o-cresol.

Optimization Challenges

-

Regioselectivity : Bromination of o-cresol may favor para positions relative to the methyl group, requiring directing groups or catalysts.

-

Steric Hindrance : The proximity of substituents in o-cresol could reduce reaction efficiency.

Comparative Analysis of Synthetic Routes

Wissenschaftliche Forschungsanwendungen

2,4,6-Trimethoxytoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethoxytoluene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.

2,4,6-Trimethoxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.

2,4,6-Trimethoxyaniline: Similar structure but with an amino group instead of a methyl group.

Uniqueness: 2,4,6-Trimethoxytoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of three methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

2,4,6-Trimethoxytoluene (TMT) is a methoxy-substituted aromatic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of TMT's biological properties, including its potential applications in pharmacology and toxicology, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to a toluene backbone. Its chemical formula is C10H14O3, and it possesses unique physicochemical properties that contribute to its biological activity.

Antioxidant Activity

TMT exhibits significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress. For instance, research indicates that methoxy-substituted phenols can inhibit lipid peroxidation, which is linked to various diseases including cancer and cardiovascular disorders .

Antimicrobial Effects

TMT has demonstrated antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as a natural preservative or therapeutic agent in combating infections . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antitumor Properties

Recent investigations into the anticancer potential of TMT have shown promising results. In vitro studies revealed that TMT can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Hela (cervical cancer) cells. The compound's IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an adjunct therapy in cancer treatment .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of TMT on several human cancer cell lines using MTT assays. Results demonstrated that TMT significantly inhibited cell growth in a dose-dependent manner, particularly in MCF-7 cells where it induced apoptosis at concentrations as low as 20 µM .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of TMT against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, showcasing TMT's potential as an antibacterial agent .

Data Tables

Q & A

Q. What are the common synthetic routes for 2,4,6-Trimethoxytoluene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves methoxylation of toluene derivatives. For example, Vilsmeier-Haack formylation of 3,5-dimethoxytoluene followed by Baeyer–Villiger oxidation and acid-catalyzed methylation can yield this compound . Alternative routes include Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction optimization requires strict control of temperature (40–60°C) and stoichiometry to avoid over-methylation. Yields range from 46% to 78% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can NMR and mass spectrometry distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The symmetry of this compound results in a singlet for aromatic protons (δ 6.1–6.3 ppm) and three distinct methoxy peaks (δ 3.7–3.9 ppm). Isomers like 3,4,5-Trimethoxytoluene show split aromatic signals due to asymmetry .

- MS Fragmentation : High-resolution QTOF-MS reveals a molecular ion at m/z 182.22 [M+H]⁺. Key fragments include m/z 167.20 (loss of -CH₃) and m/z 152.18 (loss of two -CH₃ groups). Isomers exhibit different fragmentation pathways due to methoxy group positioning .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

Q. How is purity assessed for this compound, and what analytical thresholds are acceptable?

- Methodological Answer : Purity is determined via:

- HPLC : ≥97% purity using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm) .

- Melting Point : 118–120°C (deviation >2°C indicates impurities) .

- GC-MS : Retention time matching with certified standards (e.g., CAS 6443-69-2) .

Advanced Research Questions

Q. How does protonation of this compound in superacids inform its electronic structure?

- Methodological Answer : Protonation in FSO₃H-SO₂ClF forms arenium ions (e.g., 1,3-dimethyl-2,4,6-trimethoxybenzenium). ¹H NMR (500 MHz) shows downfield shifts (δ 8.5–9.0 ppm) for aromatic protons due to charge delocalization. Stability studies reveal that resonance effects from methoxy groups dominate over inductive effects, confirmed by computational DFT analysis .

Q. What strategies resolve contradictions in spectral data when differentiating 2,4,6- and 3,4,5-Trimethoxytoluene isomers?

- Methodological Answer : Combine orthogonal techniques:

- UPLC-QTOF-MS : Compare fragmentation patterns (m/z 153.05 for 2,4,6- vs. m/z 168.08 for 3,4,5-isomer) .

- 2D NMR (COSY, HSQC) : Map coupling constants between methoxy and aromatic protons.

- X-ray Crystallography : Resolve ambiguities in crystal packing caused by methoxy positioning .

Q. How can this compound be functionalized for nanocomposite applications?

- Methodological Answer : Hyperbranched polymers (HBPs) synthesized via Lewis acid-catalyzed polycondensation with 1,3,5-tribromomethyl-2,4,6-trimethoxybenzene enhance carbon nanotube (CNT) solubility. The methoxy groups act as π-π interaction sites, improving CNT dispersion in DMF. Characterization via TEM and Raman spectroscopy confirms uniform CNT coating .

Q. What experimental designs mitigate variability in kinetic studies of methoxy group reactions?

- Methodological Answer :

- Controlled Reactivity : Use HBr (0.090 M) in anhydrous ether (0.020 M) to standardize cleavage rates of methoxy groups .

- Statistical Correction : Apply a factor of 0.5 to rate constants (k) to account for competing parallel reactions .

- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation at millisecond resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.